molecular formula C8H14O2 B3065190 1,2-Cyclohexanediol, 4-ethenyl- CAS No. 31646-64-7

1,2-Cyclohexanediol, 4-ethenyl-

Cat. No.: B3065190
CAS No.: 31646-64-7
M. Wt: 142.2 g/mol
InChI Key: BSJHRRSHDADBTA-UHFFFAOYSA-N
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Description

1,2-Cyclohexanediol, 4-ethenyl- is a chemical compound belonging to the class of alcohols. It has the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol. This compound is characterized by the presence of two hydroxyl groups attached to a cyclohexane ring, with an ethenyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Cyclohexanediol can be synthesized through two main routes:

    Hydrolysis of Cyclohexene Oxide: This method involves the hydrolysis of cyclohexene oxide using liquid or solid acid catalysts.

    Dihydroxylation of Cyclohexene: This route involves the direct dihydroxylation of cyclohexene with aqueous hydrogen peroxide, catalyzed by Ti-Beta zeolites.

Industrial Production Methods

Industrial production of 1,2-cyclohexanediol typically involves the hydrolysis of cyclohexene oxide using environmentally friendly solid acid catalysts. This method is preferred due to its high yield and the recyclability of the catalysts .

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclohexanediol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form catechol using a Pd/Te catalyst system at 300°C, achieving a 90% yield.

    Reduction: Reduction reactions can convert 1,2-cyclohexanediol into cyclohexanol derivatives.

    Substitution: The hydroxyl groups in 1,2-cyclohexanediol can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pd/Te catalyst system at 300°C.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products

    Catechol: Formed through oxidation.

    Cyclohexanol Derivatives: Formed through reduction.

    Substituted Cyclohexanediols: Formed through substitution reactions.

Scientific Research Applications

1,2-Cyclohexanediol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including catechol and cyclohexanone.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polyester resins, epoxy resin diluents, and plasticizers.

Mechanism of Action

The mechanism of action of 1,2-cyclohexanediol involves its interaction with molecular targets through its hydroxyl groups These interactions can lead to various biochemical pathways, including oxidation-reduction reactions and enzyme-mediated transformations

Comparison with Similar Compounds

1,2-Cyclohexanediol can be compared with other similar compounds such as:

    1,2-Ethanediol:

    1,2-Butanediol: A four-carbon diol with similar hydroxyl functionality.

    1,4-Cyclohexanediol: A cyclohexane derivative with hydroxyl groups at the 1 and 4 positions.

Uniqueness

1,2-Cyclohexanediol, 4-ethenyl- is unique due to the presence of the ethenyl group at the 4-position, which imparts distinct chemical properties and reactivity compared to other diols .

Properties

IUPAC Name

4-ethenylcyclohexane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-6-3-4-7(9)8(10)5-6/h2,6-10H,1,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJHRRSHDADBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCC(C(C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953613
Record name 4-Ethenylcyclohexane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31646-64-7
Record name 1,2-Cyclohexanediol, 4-ethenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031646647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethenylcyclohexane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Vinyl-1,2-cyclohexanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a two-neck flask (100 ml) were fed 15.9 g (128 mmol) of 4-vinylcyclohexene-1,2-epoxide, 40 ml of water, 20 ml of acetone, and 40 μl of sulfuric acid, and the reaction mixture was refluxed at 75° C. for 4 hours. After complete reaction, an object compound was extracted with each 60 ml of diethylether four times, and was washed with saturated salt solution, and then was dried with sodium sulfate. The solvent was evaporated to obtain 1,2-dihydroxy-4-vinylcyclohexane.
Quantity
15.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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